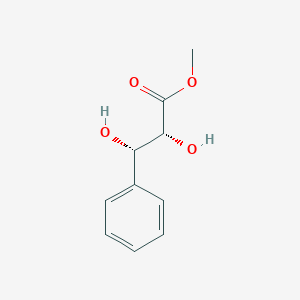

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate

Descripción general

Descripción

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H12O4. It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Mecanismo De Acción

Target of Action

Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate is a chemical compound with a complex structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that this compound can be used as an intermediate in the synthesis of biologically important 5-phenyl substituted δ2-thiazolines , an antidepressant, (+)-(S)-dapoxetine , and ®-Cyclohexyl lactic acid, a building block required for the preparation of an E-selectin inhibitor . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that this compound plays a role in the synthesis of certain biologically important compounds

Result of Action

As an intermediate in the synthesis of certain compounds , it likely contributes to the effects of these compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate can be synthesized through several methods. One common method involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using a simple reduction protocol . Another method involves the transesterification reaction of the dextrorotatory (2S,3R) enantiomer in an anhydrous medium in the presence of an enzyme that does not affect the levorotatory (2R,3S) enantiomer .

Industrial Production Methods

Industrial production of this compound often involves the use of bioreactors containing specific enzymes. For example, an emulsion bioreactor containing lipase from Serratia marcescens has been proposed for the production of (2R,3S)-3-(4-methoxyphenyl) glycidic acid methyl ester, which is a related compound .

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Applications in Organic Chemistry

Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate serves as an important intermediate in organic synthesis:

- Synthesis of Biologically Active Compounds : It is utilized in the synthesis of 5-phenyl substituted Δ²-thiazolines and other biologically relevant molecules .

- Asymmetric Synthesis : The compound's chiral nature makes it valuable for asymmetric synthesis processes, which are crucial in developing enantiomerically pure pharmaceuticals .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic uses:

- Antidepressants : this compound is a precursor in the synthesis of (+)-(S)-dapoxetine, an antidepressant used for treating premature ejaculation .

- Antibacterial Research : Preliminary studies suggest that it may inhibit enzymes involved in the shikimate pathway, which is essential for bacterial growth. This inhibition could lead to the development of new antibacterial agents .

Biochemical Research

In biochemical studies, this compound has been used to explore enzyme functions:

- Enzyme Inhibition Studies : It acts as an inhibitor of 5-enolpyruvyl shikimate-3-phosphate (EPSP) synthase, aiding researchers in understanding the regulation of the shikimate pathway . This pathway is vital for the biosynthesis of aromatic amino acids and certain vitamins in plants and microorganisms.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (2S,3S)-2,3-dihydroxy-3-phenylpropanoate | Similar hydroxyl and phenyl groups | Different stereochemistry affecting activity |

| Methyl (R)-(+)-lactic acid | Contains hydroxyl and carboxylic acid | Lacks phenyl group; different biological roles |

| Methyl 3-hydroxybutyrate | Hydroxyl group on a branched chain | Different carbon skeleton; used in metabolism |

Case Studies

-

Antibacterial Activity Study :

- Researchers investigated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The findings indicated potential antibacterial activity but emphasized the need for further research to elucidate its mechanism of action .

-

Enzyme Mechanism Elucidation :

- A study focused on using this compound to inhibit EPSP synthase. The results provided insights into how this enzyme regulates the shikimate pathway and highlighted its significance in microbial growth .

Comparación Con Compuestos Similares

Similar Compounds

Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionate: This compound is similar in structure but contains a benzamido group instead of a hydroxyl group.

Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate: This compound contains an epoxy group and a methoxyphenyl group, making it structurally similar but functionally different.

Uniqueness

Methyl (2r,3s)-2,3-dihydroxy-3-phenylpropanoate is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which make it a versatile intermediate in various chemical and biological processes.

Actividad Biológica

Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate, commonly referred to as methyl shikimate, is a chiral compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

This compound has the molecular formula , a melting point of approximately 85-88 °C, and a boiling point around 345.2 °C. It features two hydroxyl groups and a phenyl group attached to a propanoate backbone. This unique structure contributes to its biological activities and makes it an important compound in organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Chemical Synthesis : Traditional organic synthesis techniques involving the reaction of starting materials under controlled conditions.

- Enzymatic Methods : Utilizing enzymes such as epoxide hydrolases to produce the compound with high enantioselectivity. For example, epoxide hydrolase Kau2 has been shown to convert racemic substrates into enantiomerically pure forms efficiently .

Antibacterial Activity

This compound exhibits notable antibacterial properties. It has been shown to inhibit key enzymes in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria. This inhibition can lead to reduced bacterial growth and viability . Specifically:

- Target Enzyme : 5-enolpyruvyl shikimate-3-phosphate (EPSP) synthase.

- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity. It has been evaluated using various assays:

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 1.4 - 1.9 | |

| ABTS Radical Scavenging | >7 | |

| Lipid Peroxidation Inhibition | 6.6 - 9.4 |

These results suggest that the compound can effectively scavenge free radicals and inhibit lipid peroxidation, making it a candidate for further research in oxidative stress-related conditions.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that methyl shikimate could inhibit bacterial growth by disrupting the shikimate pathway. Further investigations are necessary to clarify the mechanism of action and potential resistance mechanisms in bacteria.

- Antioxidant Evaluation : In a comparative study of various derivatives of isoquercitrin esters, this compound showed superior antioxidant properties compared to other compounds tested .

Potential Applications

Given its biological activities, this compound holds promise in several applications:

- Pharmaceutical Development : As an antibacterial agent targeting specific bacterial pathways.

- Nutraceuticals : Due to its antioxidant properties, it could be developed as a dietary supplement aimed at reducing oxidative stress.

- Synthetic Chemistry : Used as an intermediate in the synthesis of more complex bioactive molecules.

Propiedades

IUPAC Name |

methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDRYSIPXMREGK-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate in the synthesis of (+)-(3R,4S,5R,7S)-neoclausenamide?

A1: this compound serves as a crucial starting material in the asymmetric total synthesis of (+)-(3R,4S,5R,7S)-neoclausenamide. [] This specific stereoisomer of the compound allows for the controlled construction of the desired stereochemistry in the final product, which is critical for its biological activity. The synthesis reported achieved a 22.0% overall yield, demonstrating the effectiveness of using this starting material. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.